molecular formula C10H18N4 B13623206 4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B13623206
M. Wt: 194.28 g/mol
InChI Key: IIBRVHMCLNMLFX-UHFFFAOYSA-N
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Description

4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the resulting compound to obtain the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activities.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.

Uniqueness

4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexane ring provides additional steric bulk, influencing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-methyl-1-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H18N4/c1-8-3-5-10(11,6-4-8)9-12-7-13-14(9)2/h7-8H,3-6,11H2,1-2H3

InChI Key

IIBRVHMCLNMLFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NC=NN2C)N

Origin of Product

United States

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